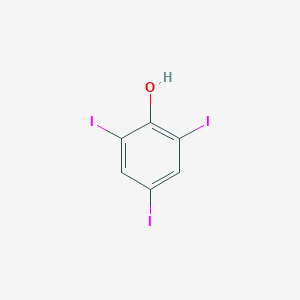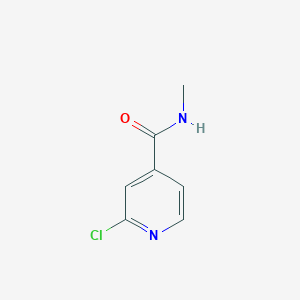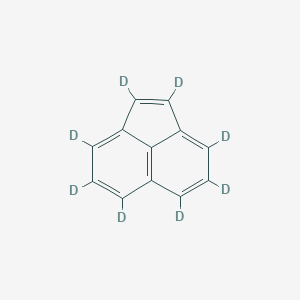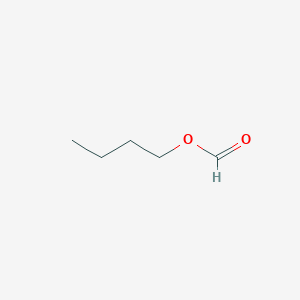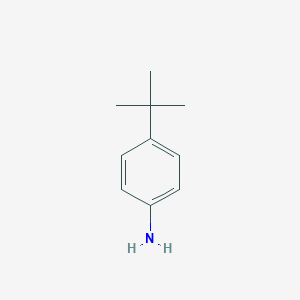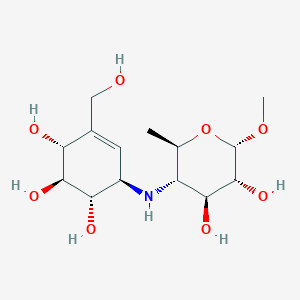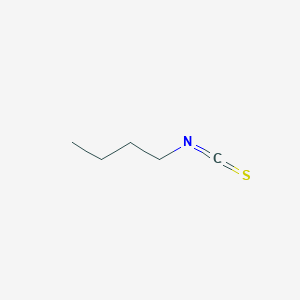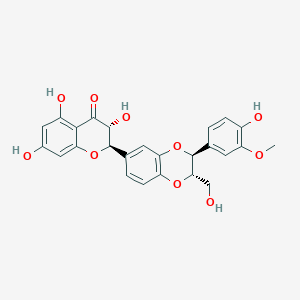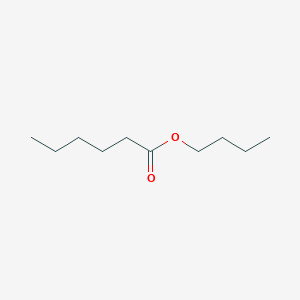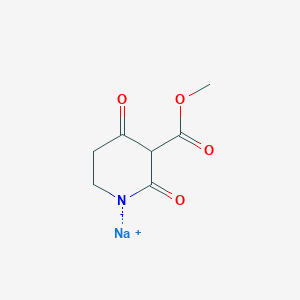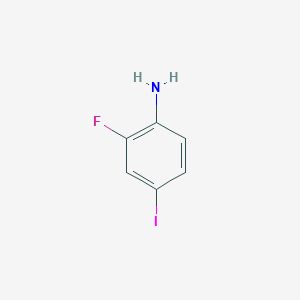![molecular formula C14H12MgO7 B146213 Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- CAS No. 18917-95-8](/img/structure/B146213.png)
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- is a chemical compound with the molecular formula C14H16MgO10-2 and a molecular weight of 368.58 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Vorbereitungsmethoden
The preparation of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can involve various synthetic routes. One common method is the reaction of magnesium hydroxide with 2-carboxyphenol in the presence of water, followed by crystallization to obtain the tetrahydrate form. Industrial production methods may involve large-scale synthesis using magnesium acetate tetrahydrate as a precursor .
Analyse Chemischer Reaktionen
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- has a wide range of scientific research applications:
Chemistry: It is used in coordination chemistry studies to explore the binding properties of magnesium with various ligands.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to magnesium’s role in enzymatic processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in addressing magnesium deficiency.
Industry: The compound is used in the development of new materials and coatings, particularly in the field of optically transparent coatings.
Wirkmechanismus
The mechanism of action of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- involves its interaction with various molecular targets. Magnesium ions play a crucial role in numerous enzymatic processes, and the compound’s effects are mediated through its ability to modulate these processes. The pathways involved include energy production, oxidative phosphorylation, and glycolysis .
Vergleich Mit ähnlichen Verbindungen
Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can be compared with other magnesium carboxylate complexes, such as magnesium acetate, magnesium formate, and magnesium propionate . These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, magnesium acetate is commonly used as a source of magnesium in biological reactions, while magnesium formate and propionate have distinct thermal and structural properties .
Eigenschaften
Key on ui mechanism of action |
Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation. |
|---|---|
CAS-Nummer |
18917-95-8 |
Molekularformel |
C14H12MgO7 |
Molekulargewicht |
316.55 g/mol |
IUPAC-Name |
magnesium;2-carboxyphenolate;hydrate |
InChI |
InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
AUBLOSIEEGPKGL-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.[Mg+2] |
Physikalische Beschreibung |
Solid |
Synonyme |
(T-4)-Bis(2-hydroxybenzoato-O1,O2)magnesium Tetrahydrate; Bis(salicylato)magnesium Tetrahydrate; (T-4)Bis[2-(hydroxy-κO)benzoato-κO]magnesiumTetrahydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-nitro-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B146130.png)
